EACC

Description

Properties

IUPAC Name |

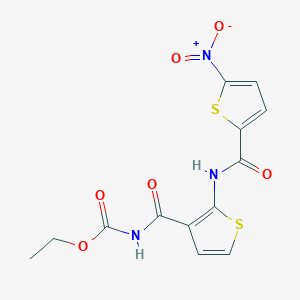

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJZDYAPAUORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)

For Researchers, Scientists, and Drug Development Professionals

The European Collection of Authenticated Cell Cultures (ECACC) stands as a cornerstone of the global scientific community, providing authenticated, high-quality cell lines and associated services. Established in 1984, ECACC has become one of the world's largest and most diverse collections of authenticated cell cultures, playing a critical role in ensuring the reproducibility and reliability of biomedical research.[1][2][3] This guide provides an in-depth technical overview of the ECACC's core operations, with a focus on its extensive collection, rigorous quality control methodologies, and the experimental protocols that underpin its reputation for excellence.

The ECACC Collection: A Quantitative Overview

The ECACC repository is a vast and meticulously curated resource for researchers across a multitude of disciplines. The collection's diversity is a key asset, enabling a wide range of studies from fundamental biology to drug discovery and development.[1][4] The quantitative breakdown of the collection is summarized below.

| Category | Number |

| Total Cell Lines | > 40,000[1][4] |

| Species Represented | 45[1][2][3][4][5] |

| Tissue Types Represented | 50[1][2][3][4][5] |

| HLA Types | 300[1][2][3][4][5] |

| Monoclonal Antibodies | 450[1][2][3][5] |

| Genetic Disorders Represented | > 800[2][3][4][5] |

Core Services for the Research Community

Beyond the provision of cell lines, ECACC offers a comprehensive suite of services designed to support the scientific community. These services are integral to maintaining the quality and integrity of research conducted using cell cultures.[1][6][7]

-

Cell Line Authentication: Ensuring the identity of cell lines through DNA profiling.[1][6]

-

Mycoplasma and Sterility Testing: Comprehensive screening for common cell culture contaminants.[1][6]

-

Cell Banking: Secure cryopreservation and storage of master and working cell banks.[1][8][9]

-

DNA and RNA Extraction: Provision of high-quality nucleic acids from its vast collection of cell lines.[5]

-

Patent and Safe Deposit: Acting as an International Depository Authority for patent purposes.[1][7]

-

Training and Consultation: Offering expertise in cell culture techniques and best practices.[1][2][7]

Rigorous Quality Control: The Foundation of Trust

Every cell line distributed by ECACC undergoes a stringent quality control process to guarantee its authenticity, viability, and freedom from contaminants.[6] This multi-faceted approach is fundamental to the ECACC's mission of supporting reproducible science. The general workflow for quality control is depicted below.

Caption: High-level overview of the ECACC quality control workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed as part of the ECACC's quality control and authentication procedures.

Sterility Testing for Bacteria and Fungi

To ensure cell cultures are free from bacterial and fungal contamination, ECACC employs a method based on the United States Food and Drug Administration (FDA) Code of Federal Regulations, Title 21 (610.12).[6][10][11][12][13]

-

Principle: The test involves inoculating the cell culture supernatant into two different types of broth media, each designed to support the growth of a broad range of aerobic and anaerobic bacteria and fungi.

-

Methodology:

-

A sample of the cell line under test is used to inoculate both Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB).[6]

-

FTM is primarily for the detection of anaerobic bacteria, though it can also support the growth of aerobes.

-

TSB is used to detect aerobic bacteria and fungi.[6]

-

The inoculated broths are incubated for a period of 14 days.[6]

-

Throughout the incubation period, the broths are visually inspected for any signs of microbial growth, such as turbidity.

-

-

Interpretation: The absence of growth in both media after 14 days indicates that the cell line is free from bacterial and fungal contamination.

Mycoplasma Detection

Mycoplasma are a common and often undetected contaminant of cell cultures that can significantly alter the physiology and experimental results of the cells.[6] ECACC utilizes a multi-pronged approach for robust mycoplasma detection, recommending the use of at least two distinct methods for a reliable result.[4]

-

Indirect Hoechst DNA Staining: This method allows for the visualization of mycoplasma DNA.

-

Principle: The fluorescent dye Hoechst 33258 binds to the DNA of both the cell line and any contaminating mycoplasma. When viewed under a fluorescence microscope, mycoplasma appear as small, distinct fluorescent particles on the cell surface and in the surrounding area, distinguishable from the larger, well-defined nucleus of the host cell. To increase the sensitivity of detection, a mycoplasma-free indicator cell line (e.g., Vero) is co-cultured with the test sample, providing a larger surface area for mycoplasma to adhere to.[4][7]

-

Methodology:

-

An indicator cell line (Vero, ECACC 84113001) is seeded onto coverslips in a tissue culture plate and allowed to adhere.[7]

-

The test cell line sample is added to the indicator cells and co-cultured for 3-5 days.[7]

-

The cells are then fixed to the coverslip using a freshly prepared Carnoy's fixative (1:3 glacial acetic acid: absolute methanol).

-

The fixed cells are stained with Hoechst 33258 stain.[7]

-

The coverslip is mounted on a microscope slide and examined under UV epi-fluorescence.[4]

-

-

Interpretation: A positive result is indicated by the presence of small, punctate or filamentous fluorescence outside of the cell nucleus. A negative result shows only the fluorescence of the indicator cell nuclei.

-

-

Culture Isolation: This is considered a "gold standard" method due to its high sensitivity.[7]

-

Principle: This method involves attempting to grow mycoplasma from the test sample on specialized agar and in broth media.

-

Methodology: A sample of the cell culture is inoculated onto mycoplasma-specific agar plates and into broth. The cultures are incubated under specific atmospheric conditions for up to 28 days.

-

Interpretation: The appearance of characteristic "fried egg" colonies on the agar is indicative of a positive result.

-

-

Polymerase Chain Reaction (PCR): A rapid and sensitive method for detecting mycoplasma DNA.

-

Principle: PCR-based assays use primers that target conserved regions of the mycoplasma genome, typically the 16S rRNA gene. This allows for the amplification and detection of mycoplasma DNA even at very low levels.

-

Methodology: DNA is extracted from the cell culture sample and subjected to PCR using mycoplasma-specific primers. The PCR products are then visualized, typically by gel electrophoresis.

-

Interpretation: The presence of a PCR product of the expected size indicates mycoplasma contamination.

-

Cell Line Authentication

Ensuring the identity of a cell line is paramount to the validity of the research it is used for. ECACC employs species-specific authentication methods.

Caption: Workflow for cell line authentication at ECACC.

-

Human Cell Line Authentication: Short Tandem Repeat (STR) Profiling

-

Principle: The human genome contains numerous short tandem repeat (STR) loci, which are short, repetitive sequences of DNA. The number of repeats at each locus is highly variable between individuals, creating a unique genetic fingerprint. By analyzing a panel of these loci, a highly specific profile can be generated for each human cell line.[2][14]

-

Methodology:

-

DNA is extracted from the human cell line.

-

A multiplex PCR is performed to simultaneously amplify 16 specific STR loci and the Amelogenin gene (for sex determination).[5][14]

-

The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

-

The resulting data is analyzed to determine the alleles present at each locus.

-

-

Interpretation: The generated STR profile is compared to a comprehensive database of known cell line profiles, such as ECACC's AuthentiCell database.[14][15] A match of ≥80% between the sample profile and a reference profile is generally considered to confirm the identity of the cell line.[15]

-

-

Animal Cell Line Authentication: DNA Barcoding

-

Principle: DNA barcoding is a technique used to identify species by sequencing a short, standardized region of a specific gene. For animal species, a segment of the mitochondrial Cytochrome c Oxidase subunit 1 (CO1) gene is used.[1][16] This gene has a high mutation rate between species but is relatively conserved within a species, making it an ideal marker for species identification.[1]

-

Methodology:

-

DNA is extracted from the animal cell line.

-

The CO1 gene region is amplified using PCR with universal primers.[1]

-

The PCR product is sequenced.

-

-

Interpretation: The resulting DNA sequence is compared against public databases like the Barcode of Life Data System (BOLD) and GenBank to determine the species of origin.[16]

-

Conclusion

The European Collection of Authenticated Cell Cultures provides an indispensable resource to the global scientific community. Through its commitment to rigorous quality control and comprehensive authentication, ECACC ensures that researchers have access to reliable and well-characterized cell lines. The detailed experimental protocols outlined in this guide highlight the meticulous processes that underpin the integrity of the ECACC collection, thereby fostering reproducible and high-impact scientific discovery.

References

- 1. Animal speciation | Culture Collections [culturecollections.org.uk]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ECACC | Culture Collections [culturecollections.org.uk]

- 4. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]

- 5. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]

- 6. Quality control | Culture Collections [culturecollections.org.uk]

- 7. Types of Mycoplasma testing | Culture Collections [culturecollections.org.uk]

- 8. Depositing a cell line with ECACC: the strengths of quality control, storage and distribution | Culture Collections [culturecollections.org.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. eCFR :: 21 CFR 610.12 -- Sterility. [ecfr.gov]

- 11. govinfo.gov [govinfo.gov]

- 12. customsmobile.com [customsmobile.com]

- 13. Federal Register :: Amendments to Sterility Test Requirements for Biological Products [federalregister.gov]

- 14. AuthentiCell | Culture Collections [culturecollections.org.uk]

- 15. User instructions | Culture Collections [culturecollections.org.uk]

- 16. Standards for Cell Line Authentication and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-depth Guide to Navigating the ECACC Catalogue for Specific Cell Lines

For researchers, scientists, and professionals in drug development, the European Collection of Authenticated Cell Cultures (ECACC) stands as a vital resource, providing authenticated and quality-controlled cell lines. This technical guide offers a comprehensive walkthrough on effectively finding and selecting specific cell lines from the extensive ECACC catalogue, complete with detailed search strategies and experimental considerations.

Understanding the ECACC Catalogue Landscape

The ECACC is one of the four culture collections of the UK Health Security Agency and boasts a diverse and expanding collection of cell lines.[1][2] The catalogue is meticulously organized into various collections to facilitate targeted searches.

Table 1: Overview of Major ECACC Cell Line Collections

| Collection Category | Description | Examples |

| General Cell Collection | A broad assortment of cell lines from various species and tissues. | Fibroblasts, epithelial cells, etc.[3] |

| Cancer Cell Lines | Cell lines derived from a wide array of cancer types. | Colorectal, neurobiology, and oesophageal cancer cell lines.[3] |

| Hybridoma Collection | Cell lines that produce monoclonal antibodies.[3] | ECACC currently holds cell lines representing 450 monoclonal antibodies.[1][2] |

| Induced Pluripotent Stem Cells (iPSCs) | Stem cells generated from adult cells, crucial for regenerative medicine and disease modeling.[1][3] | Available as part of their product offerings.[1] |

| Disease and Normal Cohorts | Cell lines grouped based on specific diseases or normal physiological states.[3] | Cell lines representing at least 800 genetic disorders.[1][2] |

| HLA-Typed Collection | Cell lines characterized by their Human Leukocyte Antigen (HLA) type, important for immunology research.[3] | The collection includes 300 HLA types.[1][2] |

| Chromosomal Abnormality Collection | Cell lines with specific and verified chromosomal abnormalities.[3] | - |

| Specialized Collections | Includes serum-free cell lines and SCREENflex GPCR Cell Lines.[3] | - |

The ECACC catalogue is substantial, holding over 40,000 cell lines that represent 45 different species and 50 tissue types.[4]

A Systematic Approach to Finding Your Cell Line

Navigating the ECACC catalogue efficiently requires a systematic approach. The primary tool for this is the searchable online database available on the Culture Collections website.

Logical Workflow for Searching the ECACC Catalogue

The process of finding a specific cell line can be broken down into a logical sequence of steps, from initial broad searching to refining the results to pinpoint the exact cell line required.

Caption: Logical workflow for searching the ECACC catalogue.

Step-by-Step Guide to Using the Search Functionality

While the ECACC website is user-friendly, employing advanced search techniques can significantly streamline the process of locating a specific cell line.

-

Initiate Your Search : Begin by navigating to the "Cell Line Catalogue" section on the Culture Collections website.[1][3] You can either "Browse the entire collection" for a broad overview or use the search bar for a more direct approach.[3]

-

Leverage Advanced Search : For more precise queries, the advanced search function is invaluable. This feature allows for the combination of multiple search criteria. While the exact interface may vary, advanced searches typically allow you to filter by:

-

Species: Human, Mouse, Rat, etc.

-

Tissue Type: Lung, Colon, Brain, etc.[5]

-

Cell Type: Epithelial, Fibroblast, etc.

-

Disease/Condition: Specify the disease of interest.

-

HLA Type: For immunology-focused research.

-

Table 2: Key Search Parameters in the ECACC Catalogue

| Parameter | Description | Example Search Query |

| Keyword | A general search term for cell line name, depositor, etc. | "MCF7" |

| Species | The organism from which the cell line was derived. | "Homo sapiens (Human)" |

| Tissue | The specific tissue of origin. | "Breast" |

| Disease | The associated disease state of the cell line. | "Adenocarcinoma" |

| Cell Type | The morphological or functional type of the cell. | "Epithelial" |

Quality Control and Authentication: Ensuring the Integrity of Your Research

A cornerstone of the ECACC's service is its rigorous quality control and authentication procedures for all its cell lines. This ensures the reliability and reproducibility of your experimental results.

Table 3: ECACC Quality Control and Authentication Procedures

| Test | Methodology | Purpose |

| Mycoplasma Testing | Culture isolation, Hoechst DNA staining, and PCR.[3] | To ensure cultures are free from mycoplasma contamination. |

| Sterility Testing | Culture testing for contaminant bacteria, yeast, and fungi.[3] | To guarantee the absence of microbial contaminants. |

| Species Verification | DNA barcoding.[3] | To confirm the species of origin for the cell line. |

| Identity Verification (Human) | Short Tandem Repeat (STR) PCR profiling.[3] | To authenticate the identity of human cell lines and detect cross-contamination.[6] |

Researchers can request a Certificate of Analysis (CoA) for each cell line lot, which provides details on the viable cell count, cell line identity, and confirmation of the absence of contaminants.[3]

Experimental Protocols: From Receipt to Culture

Proper handling of cell lines upon receipt is critical for maintaining their viability and integrity. The ECACC provides comprehensive guidance and protocols, often available in their downloadable handbooks.[1]

Experimental Workflow for Handling Newly Received ECACC Cell Lines

Caption: Recommended workflow for handling new ECACC cell lines.

Key Experimental Methodologies

-

Thawing of Frozen Cell Lines : This protocol involves rapidly warming the cryovial in a 37°C water bath, transferring the cell suspension to pre-warmed media, and centrifuging to remove the cryoprotectant before resuspending in fresh media for incubation.

-

Subculture of Adherent Cell Lines : This typically involves washing the cell monolayer with a balanced salt solution, detaching the cells using a reagent like trypsin-EDTA, neutralizing the trypsin, and then seeding the cells into new culture vessels at an appropriate density.

-

Cryopreservation of Cell Lines : This procedure requires slowly freezing the cells in a cryoprotective medium (e.g., growth medium with 10% DMSO) using a controlled-rate freezer or a freezing container to ensure high viability upon thawing.

For detailed, step-by-step protocols, researchers are strongly encouraged to consult the ECACC handbook and the specific product datasheets for their chosen cell lines.[7]

Conclusion

The ECACC catalogue is an indispensable resource for the scientific community. By understanding the structure of the catalogue, employing effective search strategies, and adhering to recommended experimental protocols, researchers can confidently source high-quality, authenticated cell lines that are fundamental to the success of their research and development endeavors. The commitment of ECACC to rigorous quality control provides a crucial foundation for reproducible and reliable scientific outcomes.

References

- 1. ECACC | Culture Collections [culturecollections.org.uk]

- 2. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]

- 3. Cell cultures | Culture Collections [culturecollections.org.uk]

- 4. -ECACC- | ECCO [eccosite.org]

- 5. selectscience.net [selectscience.net]

- 6. Identify your cell lines with the AuthentiCell database | Culture Collections [culturecollections.org.uk]

- 7. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]

The Critical Role of the European Collection of Authenticated Cell Cultures (ECACC) in Advancing Scientific Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The European Collection of Authenticated Cell Cultures (ECACC) is a cornerstone of the global scientific community, providing authenticated, high-quality cell lines and nucleic acids that are fundamental to a vast array of research and development activities. Established in 1984, ECACC has become one of the world's largest and most diverse collections of authenticated cell cultures, playing a pivotal role in ensuring the reproducibility and reliability of biomedical research and drug discovery.[1] This technical guide provides an in-depth overview of ECACC's core functions, its rigorous quality control protocols, and its overall impact on scientific advancement.

The ECACC Cell Line Collection: A Diverse and Vital Resource

ECACC maintains a comprehensive repository of cell lines, encompassing a wide range of species, tissue types, and disease models. This extensive collection is a critical resource for researchers working in diverse fields, from fundamental biology to preclinical drug development.

| Metric | ECACC Collection Statistics |

| Total Cell Lines | Over 40,000 |

| Represented Species | 45 different species |

| Tissue Types | 50 different tissue types |

| HLA Types | 300 HLA types |

| Monoclonal Antibodies | 450 monoclonal antibodies |

| Genetic Disorders | At least 800 genetic disorders represented |

Core Services Supporting Scientific Excellence

Beyond its extensive cell line repository, ECACC offers a suite of services designed to support the scientific community and uphold the highest standards of research integrity. These services include the supply of nucleic acids (DNA, RNA, and cDNA) derived from their cell lines, which are invaluable for genetic and transcriptomic studies.[2] Other key services include patent depository services, contract cell culture, and comprehensive training programs in cell culture techniques.

Rigorous Quality Control: The Foundation of Reliable Research

A primary and critical function of ECACC is its stringent quality control (QC) and authentication procedures, which are applied to all cell lines distributed from the collection. These measures are essential for combating the pervasive issues of cell line misidentification and contamination, which can invalidate research findings and lead to significant financial and time losses. Every cell line supplied by ECACC undergoes a comprehensive panel of QC tests to ensure its identity, purity, and viability.[2]

ECACC's Quality Control and Authentication Workflow

The following diagram illustrates the general workflow for cell line banking and quality control at ECACC, from the initial deposit of a cell line to its distribution to the research community.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed by ECACC for the quality control and authentication of its cell lines.

Sterility Testing for Bacteria and Fungi

To ensure cultures are free from bacterial and fungal contamination, ECACC employs a robust sterility testing protocol based on the FDA Code of Federal Regulations.[3]

Methodology:

-

Sample Preparation: The cell line to be tested is cultured for a minimum of two passages in the absence of antibiotics.

-

Inoculation: A sample of the cell culture supernatant is used to inoculate two types of broth media:

-

Fluid Thioglycolate Medium (FTM): This medium is primarily for the detection of anaerobic bacteria, but also supports the growth of aerobic bacteria.

-

Tryptone Soya Broth (TSB): This medium supports the growth of a broad range of aerobic bacteria and fungi.

-

-

Incubation: The inoculated broths are incubated for a period of 14 days.[3] One set of tubes is typically incubated at 20-25°C and another at 30-35°C to support the growth of a wide range of microorganisms.

-

Observation: The broths are visually inspected for any signs of turbidity, which would indicate microbial growth.

-

Controls: Positive and negative controls are run in parallel to ensure the validity of the test.

Mycoplasma Detection

Mycoplasma are a common and insidious contaminant of cell cultures that can significantly alter cellular physiology and experimental outcomes. ECACC utilizes a multi-pronged approach for the sensitive detection of mycoplasma.

1. Mycoplasma Detection by PCR:

This is a rapid and highly sensitive method for detecting mycoplasma DNA in a cell culture sample.

Methodology:

-

Sample Preparation: DNA is extracted from the cell culture supernatant or from the cells themselves.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using primers that target conserved regions of the mycoplasma 16S rRNA gene. This allows for the amplification of DNA from a broad range of mycoplasma species.

-

Gel Electrophoresis: The PCR products are run on an agarose gel. The presence of a band of the expected size indicates a positive result for mycoplasma contamination.

-

Controls: Positive (mycoplasma DNA) and negative (sterile water) controls are included in every assay.

2. Mycoplasma Detection by Culture Isolation:

This "gold standard" method involves attempting to culture mycoplasma from the cell line sample.

Methodology:

-

Inoculation: The cell culture sample is used to inoculate specialized mycoplasma broth and agar plates.

-

Incubation: The plates and broths are incubated under specific atmospheric conditions (often anaerobic) for up to 28 days.

-

Microscopic Examination: The agar plates are examined under a microscope for the characteristic "fried egg" colony morphology of mycoplasma.

3. Mycoplasma Detection by Indirect Hoechst Stain:

This method uses a fluorescent dye that binds to DNA to visualize mycoplasma.

Methodology:

-

Co-cultivation: The test cell line is cultured with an indicator cell line (e.g., Vero cells) that is known to support mycoplasma growth.

-

Fixation and Staining: After a few days of co-culture, the cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.

-

Fluorescence Microscopy: The stained cells are examined using a fluorescence microscope. The presence of small, punctate or filamentous fluorescent signals in the cytoplasm or on the cell surface, distinct from the host cell nucleus, indicates mycoplasma contamination.

Cell Line Authentication

Ensuring the identity of a cell line is paramount. ECACC employs DNA-based methods for definitive cell line authentication.

1. Short Tandem Repeat (STR) Profiling for Human Cell Lines:

STR profiling is the gold-standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from the human cell line.

-

Multiplex PCR: A multiplex PCR is performed to amplify multiple STR loci simultaneously. ECACC analyzes 16 loci for a comprehensive profile.[4]

-

Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

-

Profile Generation and Comparison: The resulting data is analyzed to generate a unique STR profile for the cell line. This profile is then compared to a reference database of known cell line STR profiles to confirm its identity. A match of ≥80% is typically required for authentication.

Workflow for Human Cell Line Authentication by STR Profiling

2. DNA Barcoding for Species Identification:

For non-human cell lines, ECACC uses DNA barcoding to confirm the species of origin. This technique utilizes a short, standardized region of DNA that is conserved within a species but varies between species. The cytochrome c oxidase subunit I (COI) gene is a commonly used barcode for animals.[5]

Methodology:

-

DNA Extraction: Genomic DNA is isolated from the animal cell line.

-

PCR Amplification: The COI barcode region is amplified using universal primers.

-

DNA Sequencing: The amplified PCR product is sequenced.

-

Database Comparison: The resulting DNA sequence is compared against a public reference database (such as the Barcode of Life Data System - BOLD) to identify the species.

Conclusion: A Commitment to Scientific Integrity

The European Collection of Authenticated Cell Cultures plays an indispensable role in the life sciences by providing researchers with authenticated and contamination-free cell lines. Through its comprehensive collection, extensive services, and rigorous quality control protocols, ECACC underpins the validity and reproducibility of scientific research, thereby accelerating the pace of discovery and the development of new therapies. For any researcher utilizing cell lines, partnering with a reputable repository like ECACC is a critical step in ensuring the integrity and impact of their work.

References

- 1. ECACC | Culture Collections [culturecollections.org.uk]

- 2. Quality Control Considerations in Cell Culture [sigmaaldrich.com]

- 3. Quality control | Culture Collections [culturecollections.org.uk]

- 4. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]

- 5. Animal speciation | Culture Collections [culturecollections.org.uk]

A Researcher's Guide to Sourcing and Validating Cell Lines for Genetic Disorder Research from the ECACC Catalogue

Abstract

The European Collection of Authenticated Cell Cultures (ECACC) is a vital biological resource center, providing researchers with authenticated, quality-controlled cell lines essential for the study of human health and disease.[1][2] With a collection that includes cell lines representing at least 800 genetic disorders, ECACC is an indispensable tool for scientists in genetics and drug development.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth methodology for searching the ECACC catalogue for specific genetic disorders, interpreting the associated data, and implementing foundational experimental protocols. It emphasizes the critical importance of cell line authentication and offers a standardized workflow from initial search to experimental application, using Cystic Fibrosis as a case study.

Introduction: The Critical Role of Authenticated Cell Lines

The reproducibility and validity of biomedical research hinge on the quality and identity of the materials used. Cell lines are fundamental models for studying the molecular basis of genetic diseases and for testing novel therapeutics. However, issues of cross-contamination and misidentification are widespread, with some estimates suggesting that 15-20% of cell lines used in research are misidentified. This underscores the necessity of sourcing cell lines from reputable collections like ECACC, which performs rigorous quality control and authentication on all its holdings.[3]

ECACC ensures the integrity of its cell lines through a comprehensive suite of quality control tests, including:

-

Sterility Testing: Detection of bacteria and fungi.[3]

-

Mycoplasma Testing: Using a minimum of two different methods (e.g., PCR, DNA staining, culture isolation) to ensure cultures are free from this common contaminant.[3]

-

Cell Line Authentication: Verifying the identity of its human cell lines via Short Tandem Repeat (STR) profiling.[3]

This guide will walk you through the process of effectively utilizing the ECACC resource for your genetic disorder research.

A Strategic Approach to Searching the ECACC Catalogue

Finding the right cell line is the foundational step in any cell-based research project. The ECACC website, managed by the UK Health Security Agency, provides a searchable catalogue of its holdings.

Search Workflow

The process of identifying and acquiring a suitable cell line from ECACC can be broken down into a logical sequence of steps. The following workflow outlines a best-practice approach from initial search to final selection.

Figure 1: Logical workflow for searching, selecting, and validating a cell line from ECACC.

Step-by-Step Search Guide

-

Navigate to the Culture Collections Website: Access the main portal for all UK Health Security Agency collections, including ECACC.

-

Use the Main Search Bar: The most effective way to start is by using the "Search all products" feature. Enter the name of the genetic disorder (e.g., "Cystic Fibrosis"), the associated gene (e.g., "CFTR"), or a specific cell line name if known.

-

Refine Your Search: On the search results page, use the available filters. You can typically filter by:

-

Collection: Ensure "ECACC" is selected.

-

Species: Select "Human" for most genetic disorder research.

-

Disease: If available, select the specific disease from the list. ECACC has dedicated collections for certain diseases.

-

-

Examine the Results: The search will return a list of cell lines. Click on individual catalogue numbers to access the detailed cell line data sheet. This page contains critical information for your evaluation.

Interpreting Cell Line Data: A Quantitative Overview

The cell line data sheet is the primary source of information for a specific cell line. It contains essential data regarding the line's origin, culture conditions, and quality control results. When selecting a cell line, it is crucial to scrutinize this information.

Below is a table summarizing the typical quantitative and qualitative data provided for an ECACC cell line, using a representative example for a hypothetical Cystic Fibrosis bronchial epithelial cell line (CFBE41o-).

| Parameter | Example Data | Description |

| ECACC Catalogue No. | 94090102 | Unique identifier for the cell line in the collection. |

| Cell Line Name | CFBE41o- | The established name of the cell line. |

| Disease | Cystic Fibrosis (Homozygous F508del) | The genetic disorder associated with the cell line. |

| Species | Human | The species of origin. |

| Tissue | Lung | The tissue from which the cell line was derived. |

| Cell Type | Bronchial Epithelial | The specific type of cell. |

| Morphology | Epithelial | The visual appearance of the cells under a microscope. |

| Growth Properties | Adherent | Indicates if cells grow attached to a surface or in suspension. |

| Biosafety Level | 2 | The required biosafety containment level for handling the cells.[4] |

| Post-Thaw Viability | > 85% | The expected percentage of viable cells immediately after resuscitation. |

| Mycoplasma Test | Negative | Result of testing for mycoplasma contamination. |

| Sterility Test | Negative | Result of testing for bacterial and fungal contamination. |

| STR Profile | See Table 2 | The unique DNA fingerprint of the cell line. |

Understanding the STR Profile

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. It generates a unique genetic fingerprint by analyzing the length of repetitive DNA sequences at specific loci. ECACC provides an STR profile for its human cell lines, which you should use as a baseline to verify the identity of the cells you receive and culture in your lab.

Table 2: Example STR Profile for a Human Cell Line

| Locus | Allele 1 | Allele 2 |

| D5S818 | 11 | 12 |

| D13S317 | 8 | 12 |

| D7S820 | 9 | 10 |

| D16S539 | 11 | 13 |

| vWA | 16 | 17 |

| TH01 | 7 | 9.3 |

| Amelogenin | X | Y |

| TPOX | 8 | 11 |

| CSF1PO | 10 | 12 |

Foundational Experimental Protocols

Upon receiving a cell line from ECACC, it is critical to follow established protocols for resuscitation, expansion, and cryopreservation to maintain the line's integrity. Furthermore, specific functional assays are required to investigate the phenotype of the genetic disorder.

Protocol 1: Resuscitation and Creation of a Working Cell Bank

This protocol outlines the essential steps from receiving a frozen vial to establishing your own validated cell banks. Creating Master and Working Cell Banks is a critical step to ensure a long-term, consistent supply of low-passage cells for your experiments.[5][6]

Figure 2: Experimental workflow for creating cell banks from a received ECACC vial.

Methodology:

-

Preparation: Prepare the appropriate complete culture medium as specified on the ECACC data sheet and warm it to 37°C. Prepare a sterile T-25 culture flask.

-

Thawing: Retrieve the vial from liquid nitrogen storage and immediately thaw it by gentle agitation in a 37°C water bath. Thawing should be rapid (approx. 60-90 seconds).

-

Removal of Cryoprotectant: Once thawed, decontaminate the outside of the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 150 x g for 5 minutes to pellet the cells.

-

Resuspension and Culture: Aspirate the supernatant containing the cryoprotectant (DMSO). Gently resuspend the cell pellet in 5-6 mL of fresh complete medium. Transfer the entire suspension to a T-25 flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.

-

Expansion: Monitor the cells daily. Once the culture reaches ~80% confluency, passage the cells to expand the population.

-

Banking: Once a sufficient number of cells is available (typically after 2-3 passages), harvest the cells and cryopreserve them in multiple aliquots using a solution of 90% serum and 10% DMSO. Designate vials as Master Cell Bank (do not touch again) and Working Cell Bank (for routine experiments).

-

Validation: At the time of banking, send a sample of the cell population for STR profiling to confirm its identity against the ECACC reference profile. Perform a mycoplasma test on the cell culture supernatant.

Protocol 2: Functional Assessment of CFTR Chloride Channel Activity

For many genetic disorders, functional assays are key to studying the disease phenotype. In Cystic Fibrosis, the genetic defect in the CFTR gene leads to a dysfunctional chloride channel. A common method to assess this function is the short-circuit current (Isc) measurement in a specialized apparatus called an Ussing chamber.[7][8][9] This technique measures the net ion flow across an epithelial monolayer.

Methodology (Short-Circuit Current Measurement):

This protocol is adapted for a cell line like CFBE41o- which forms polarized epithelial monolayers.

-

Cell Seeding: Seed CFBE41o- cells at a high density onto permeable filter supports (e.g., Transwell inserts).

-

Differentiation: Culture the cells for 7-14 days, allowing them to form a tight, polarized monolayer with high transepithelial electrical resistance (TEER).

-

Ussing Chamber Setup: Mount the permeable support containing the cell monolayer into an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled compartments.

-

Measurement: Voltage-clamp the monolayer at 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), representing the net ion transport.

-

Pharmacological Modulation: Sequentially add pharmacological agents to the chambers to stimulate and inhibit specific ion channels. A typical sequence for assessing CFTR function is:

-

Amiloride: Add to the apical side to block the epithelial sodium channel (ENaC), isolating chloride currents.

-

Forskolin (or CPT-cAMP): Add to stimulate adenylyl cyclase, increasing intracellular cAMP and activating CFTR-mediated chloride secretion. An increase in Isc after this step indicates functional CFTR.

-

CFTR Inhibitor (e.g., CFTRinh-172): Add to the apical side to specifically block the CFTR channel. A decrease in the stimulated Isc confirms that the current was CFTR-dependent.

-

UTP: Add to the apical side to activate calcium-dependent chloride channels as a control for cell viability and response.

-

Case Study: CFTR Signaling Pathway in Cystic Fibrosis

Understanding the cellular pathways affected by a genetic disorder is crucial for interpreting experimental results and developing therapeutic strategies. In Cystic Fibrosis, the CFTR protein is an ion channel whose activity is primarily regulated by the cAMP/Protein Kinase A (PKA) signaling pathway.

Figure 3: Simplified CFTR activation signaling pathway via cAMP/PKA.

This pathway begins when a ligand binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP). cAMP then binds to and activates Protein Kinase A (PKA). Activated PKA phosphorylates the Regulatory (R) domain of the CFTR protein, causing a conformational change that opens the channel and allows chloride ions to flow out of the cell.[7] In research, agents like Forskolin are used to directly activate adenylyl cyclase, bypassing the receptor and robustly stimulating the pathway to measure CFTR function.

Conclusion

Sourcing high-quality, authenticated cell lines is a non-negotiable prerequisite for valid and reproducible research into genetic disorders. The European Collection of Authenticated Cell Cultures provides an invaluable, centralized resource for the scientific community. By following a systematic approach to searching the catalogue, carefully interpreting the provided quality control data, and adhering to standardized protocols for cell handling and experimentation, researchers can significantly enhance the integrity and impact of their work. The integration of robust cell line authentication and rigorous functional assays is paramount to advancing our understanding of genetic diseases and accelerating the development of effective therapies.

References

- 1. ECACC | Culture Collections [culturecollections.org.uk]

- 2. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]

- 3. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]

- 4. culturecollections.org.uk [culturecollections.org.uk]

- 5. cellculturecompany.com [cellculturecompany.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 8. Cell Model Resources | Cystic Fibrosis Foundation [cff.org]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The European Collection of Authenticated Cell Cultures (ECACC) is a cornerstone of the global scientific community, providing researchers with authenticated and quality-controlled cell lines that are fundamental to a vast array of research applications, from basic biological studies to the development of novel therapeutics. A critical decision for any researcher is the choice between primary and continuous cell lines. This guide provides an in-depth technical comparison of these two cell culture models available from ECACC, offering insights into their inherent characteristics, experimental applications, and the rigorous quality control standards they undergo.

Core Distinctions: Primary vs. Continuous Cell Lines

The fundamental difference between primary and continuous cell lines lies in their origin and proliferative capacity. Understanding these distinctions is paramount for selecting the appropriate model system to address specific research questions.

Primary Cell Lines are derived directly from tissues and have a finite lifespan, undergoing a limited number of cell divisions before entering a state of senescence.[1][2] This finite nature means they more closely mimic the in vivo state of cells, retaining many of the physiological and morphological characteristics of their tissue of origin.[1][2]

Continuous Cell Lines , in contrast, are immortalized and can proliferate indefinitely in vitro.[1] This immortalization can occur spontaneously or be induced through viral transformation or the introduction of oncogenes.[3][4] While their unlimited growth potential offers a consistent and readily available resource, it's important to recognize that they have undergone significant genetic and phenotypic alterations compared to their tissue of origin.[1][2]

Quantitative Comparison of Cell Line Characteristics

To aid in the selection process, the following tables summarize key quantitative parameters that differentiate primary and continuous cell lines. It is important to note that these values can vary depending on the specific cell line and culture conditions.

| Characteristic | Primary Cell Lines | Continuous Cell Lines | Source |

| Lifespan | Finite (Limited number of population doublings) | Infinite | [1][2] |

| Population Doubling Time | Generally slower (e.g., Human Fibroblasts: 16-28 hours initially, increasing with passage) | Generally faster (e.g., HeLa: ~16-46 hours) | [5][6][7][8] |

| Passage Number Limit | Limited by senescence | Unlimited | [1] |

| Genetic Integrity | More representative of the original tissue; diploid | Often aneuploid and genetically drifted from the original tissue | [1][2] |

| Phenotypic Stability | More stable in early passages, but can change with time in culture | Can be unstable and subject to phenotypic drift over prolonged culture | [2] |

| Functional Parameter | Primary Cell Lines | Continuous Cell Lines | Source |

| Physiological Relevance | High; closely mimics in vivo cellular behavior | Lower; adapted to 2D culture and may not reflect in vivo responses | [1][2] |

| Expression of Tissue-Specific Markers | Generally retained, especially in early passages | May be altered or lost | [5] |

| Signaling Pathway Fidelity | More representative of normal cellular signaling | Often have altered signaling pathways due to immortalization | [3][4][9][10] |

| Suitability for Drug Screening | Excellent for toxicity and efficacy studies in a more physiologically relevant context | High-throughput screening due to robustness and scalability, but with a higher risk of false positives/negatives | [11] |

Experimental Protocols: ECACC Standards and Methodologies

ECACC employs a stringent set of quality control procedures to ensure the authenticity and purity of their cell lines. The following are detailed methodologies for key experiments.

Cell Line Authentication: Short Tandem Repeat (STR) Profiling

Objective: To verify the identity of human cell lines by creating a unique DNA profile.[12][13]

Methodology:

-

Sample Preparation: Genomic DNA is extracted from the cell line. For the AuthentiCell™ service, cells can be directly spotted onto an FTA card, which simplifies sample submission.[12][13]

-

PCR Amplification: The DNA is amplified using a multiplex PCR kit that targets specific short tandem repeat (STR) loci. ECACC analyzes 16 loci, including Amelogenin for sex determination.[12][13]

-

Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

-

Data Analysis: The resulting electropherogram is analyzed to determine the number of repeats at each STR locus. This generates a unique numerical profile for the cell line.

-

Database Comparison: The generated STR profile is compared against the ECACC database and other public databases to confirm the cell line's identity.[13]

Mycoplasma Detection

Objective: To detect the presence of mycoplasma contamination, a common and serious issue in cell culture.

Methodology (PCR-based):

-

Sample Collection: A sample of the cell culture supernatant or cell lysate is collected.

-

DNA Extraction: DNA is extracted from the collected sample.

-

PCR Amplification: A PCR reaction is performed using primers that target highly conserved regions of the mycoplasma 16S rRNA gene. This allows for the detection of a broad range of mycoplasma species.[14][15][16][17]

-

Gel Electrophoresis: The PCR products are run on an agarose gel. The presence of a band of the expected size indicates a positive result for mycoplasma contamination.

-

Controls: Positive and negative controls are included in every assay to ensure the validity of the results.[14][15]

Cell Viability and Population Doubling Time Assessment

Objective: To determine the health and growth rate of a cell culture.

Methodology:

-

Cell Counting: A sample of the cell suspension is mixed with a viability dye, such as trypan blue. The number of viable (unstained) and non-viable (stained blue) cells is counted using a hemocytometer or an automated cell counter.[18]

-

Seeding: Cells are seeded at a known density in a new culture vessel.

-

Incubation: The cells are incubated under optimal conditions for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting and Counting: At the end of the incubation period, the cells are harvested and the viable cell number is determined as in step 1.

-

Population Doubling Time Calculation: The population doubling time (PDT) is calculated using the following formula:[19]

PDT = (t * log(2)) / (log(Nf) - log(Ni))

Where:

-

t = incubation time

-

Ni = initial number of cells

-

Nf = final number of cells

-

Visualizing Key Differences: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual differences between primary and continuous cell lines.

Caption: Simplified signaling pathways for proliferation in primary vs. continuous cell lines.

Caption: A logical workflow for the initial characterization of a cell line upon receipt.

Conclusion: Making an Informed Decision

The choice between primary and continuous cell lines from ECACC is a critical step in experimental design. Primary cells offer high physiological relevance, making them invaluable for studies where mimicking the in vivo environment is crucial. Continuous cell lines, with their indefinite proliferative capacity, provide a robust and scalable system for a wide range of applications, particularly in high-throughput screening and large-scale production.

By understanding the inherent differences in their characteristics, adhering to rigorous quality control protocols, and selecting the appropriate cell model, researchers can enhance the validity and reproducibility of their findings, ultimately accelerating scientific discovery and the development of new therapies. ECACC's commitment to providing authenticated and well-characterized cell lines empowers researchers to conduct their work with the highest level of confidence.

References

- 1. kosheeka.com [kosheeka.com]

- 2. stemcell.com [stemcell.com]

- 3. Regulatory network changes between cell lines and their tissues of origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Growth rate of control and beta-interferon-treated human fibroblast populations over the course of their in vitro life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth of HeLa cells in diffusion chamber cultures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-cell lineage tracking analysis reveals that an established cell line comprises putative cancer stem cells and their heterogeneous progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. percell.se [percell.se]

- 9. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary Cell Culture Basics [sigmaaldrich.com]

- 12. STR Profiling | Culture Collections [culturecollections.org.uk]

- 13. Interpretation of STR profiles for human cell line identification | Culture Collections [culturecollections.org.uk]

- 14. media.tghn.org [media.tghn.org]

- 15. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 19. omnicalculator.com [omnicalculator.com]

A Technical Guide to the European Collection of Authenticated Cell Cultures (ECACC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, development, and core functions of the European Collection of Authenticated Cell Cultures (ECACC). It provides a comprehensive overview of the repository's services, quality control methodologies, and its pivotal role in the scientific community. Detailed experimental protocols, data summaries, and workflow diagrams are presented to offer a thorough understanding of ECACC's operations.

A Rich History of Supporting Scientific Advancement

Established in 1984, the European Collection of Cell Cultures (ECACC) was created to serve the research community and act as an International Depository Authority (IDA) for patent deposits in Europe.[1][2][3] Over the past four decades, ECACC has evolved into one of the world's leading collections of authenticated cell cultures.[1][3]

The repository's origins trace back to the 1970s at the Porton Microbiological Research Establishment (MRE), which managed several small cell collections.[3] With the formation of the Centre for Applied Microbiology and Research (CAMR) in 1979, these collections were consolidated into the National Collection of Animal Cell Cultures (NCACC).[3] In 1985, with funding from the Department of Trade and Industry, the NCACC became the European Collection of Animal Cell Cultures.[3] The subsequent decade saw significant scientific growth, leading to the development of a human genetics service and new molecular identity tests.[3]

A major milestone in the 2000s was the establishment of the ECACC Cryostore at Porton Down, a state-of-the-art facility capable of storing vast numbers of cell lines at -196°C for long-term international distribution.[3] The 2000s and 2010s also brought organizational changes, with ECACC becoming part of the Health Protection Agency in 2002, and subsequently Public Health England in 2014, and now the UK Health Security Agency (UKHSA).[3]

ECACC is one of four culture collections curated by the UKHSA, alongside the National Collection of Type Cultures (NCTC), the National Collection of Pathogenic Viruses (NCPV), and the National Collection of Pathogenic Fungi (NCPF).[2][4]

The ECACC Collection: A Diverse and Expanding Resource

ECACC provides a vast and diverse collection of authenticated and quality-controlled cell lines, nucleic acids, and induced Pluripotent Stem Cells (iPSCs).[5][6] The collection is a vital resource for research into a wide range of diseases, including cancer and diabetes, as well as for studies in infectious diseases.

Quantitative Overview of the Collection

| Category | Number |

| Cell Lines | > 40,000[2] |

| Species Represented | 45[2][5] |

| Tissue Types | 50[2][5] |

| HLA Types | 300[2][5] |

| Monoclonal Antibodies | 450[2][5] |

| Genetic Disorders | > 800[5] |

Key Collections

ECACC houses several specialized collections to cater to specific research needs, including:

-

General Cell Collection: A broad range of human and animal cell lines.

-

Human Genetic Collection: This rapidly growing collection includes cell lines derived from individuals with over 700 clinical disorders. A key service associated with this collection is the immortalization of lymphocytes from human peripheral blood using Epstein Barr Virus (EBV).

-

Hybridomas: A substantial collection of hybridoma cell lines producing monoclonal antibodies.

-

induced Pluripotent Stem Cells (iPSCs): ECACC is a key distributor for major iPSC collections, including the European Bank of Induced Pluripotent Stem Cells (EBiSC) and the Human Induced Pluripotent Stem Cell Initiative (HipSci).[7]

Core Services for the Scientific Community

ECACC offers a comprehensive suite of services designed to support researchers throughout their workflow.

-

Supply of Biological Materials: Providing authenticated cell lines, DNA, RNA, and iPSCs.

-

Cell Line Authentication: Offering STR profiling for human cell lines and DNA barcoding for animal cell lines.

-

Quality Control Testing: Including sterility testing for bacteria and fungi, and comprehensive mycoplasma detection.

-

Patent Depository: Acting as an International Depository Authority (IDA) under the Budapest Treaty.

-

Contract Cell Banking: Creating master and working cell banks for clients.

-

Training: Providing hands-on training courses in cell culture techniques.

Rigorous Quality Control: The Cornerstone of ECACC

A commitment to quality is fundamental to ECACC's operations. All cell lines undergo a comprehensive quality control process to ensure their authenticity and purity. This rigorous testing is accredited to the ISO/IEC 17025:2005 international standard for testing and calibration laboratories.[2]

Quality Control Workflow

The following diagram illustrates the general workflow for quality control at ECACC.

Caption: High-level overview of the ECACC Quality Control Workflow.

Experimental Protocols

Detailed, step-by-step protocols for all of ECACC's procedures are available in the "Fundamental Techniques in Cell Culture Laboratory Handbook," which is produced in partnership with Merck (Sigma-Aldrich).[1][8][9] The following sections provide an overview of the key experimental methodologies.

ECACC's sterility test method is based on the FDA Code of Federal Regulations, Title 21 (610.12).

-

Methodology: The cell line under test is used to inoculate both Fluid Thioglycolate Medium (FTM) and Tryptone Soya Broth (TSB).

-

Incubation: The inoculated media are incubated for 14 days.

-

Detection: FTM is used for the detection of anaerobic and aerobic bacteria, while TSB supports the growth of fungi and aerobic bacteria. Visual inspection for turbidity is performed.

ECACC employs a multi-faceted approach to mycoplasma testing to ensure the highest level of sensitivity and accuracy. It is recommended to use at least two different methods for reliable results.

-

Quantitative PCR (qPCR): A highly sensitive in-house developed qPCR assay that can detect 56 species of mycoplasma. This method uses hydrolysis probes targeting the 16S rRNA gene.

-

Hoechst DNA Staining (Indirect Method): This method involves co-culturing the test cell line with an indicator cell line (e.g., Vero cells) grown on coverslips. After 3-5 days of incubation, the cells are fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA. The presence of mycoplasma is indicated by characteristic particulate or filamentous staining over the cytoplasm of the indicator cells.

-

Culture Isolation: Considered the "gold standard," this method involves inoculating the test sample onto specialized agar and into broth that supports the growth of mycoplasma. The cultures are incubated for up to 28 days and examined for the presence of characteristic "fried egg" colonies on the agar plates.

Authentication is crucial to prevent the use of misidentified or cross-contaminated cell lines.

-

Short Tandem Repeat (STR) Profiling (Human Cell Lines): This is the gold standard for authenticating human cell lines. The process involves the PCR amplification of multiple (typically 16) specific STR loci in the human genome. The resulting DNA profile is unique to an individual and can be compared to a database of known cell line profiles to confirm identity.

-

DNA Barcoding (Animal Cell Lines): For non-human cell lines, ECACC uses DNA barcoding of the mitochondrial Cytochrome c Oxidase subunit I (COI) gene to confirm the species of origin.

The Cell Banking Process: Ensuring Long-Term Viability and Consistency

ECACC employs a tiered cell banking system to ensure a consistent and long-lasting supply of high-quality cell lines.

Master and Working Cell Bank System

Caption: The tiered Master and Working Cell Bank system at ECACC.

-

Master Cell Bank (MCB): A well-characterized bank of cell line ampoules is created from the original cell line. A small number of these ampoules undergo extensive quality control. The MCB is then stored long-term in liquid nitrogen and is used to generate Working Cell Banks.

-

Working Cell Bank (WCB): An ampoule from the MCB is thawed and expanded to create a larger WCB. Ampoules from the WCB are used for distribution to researchers. This practice minimizes the number of passages the cell line undergoes and preserves the characteristics of the original cell line.

Patent Deposition under the Budapest Treaty

As an International Depository Authority (IDA), ECACC accepts deposits of biological materials for patent purposes under the Budapest Treaty. This allows depositors to meet the patent disclosure requirements of multiple countries by making a single deposit at an IDA.

Patent Deposit Workflow

Caption: The process for depositing biological material for patent purposes at ECACC.

ECACC accepts human and animal cell lines, including genetically modified lines, hybridomas, and viruses for patent deposit. Upon successful quality control testing, a Certificate of Acceptance is issued to the depositor. The deposit is kept confidential until the relevant patent is issued and is stored for at least 30 years.

Conclusion

For four decades, ECACC has been an indispensable resource for the global scientific community. Through its commitment to quality, extensive collection, and comprehensive services, ECACC plays a vital role in ensuring the reproducibility and validity of biomedical research. As cell-based technologies continue to advance, the importance of a centralized, expertly curated repository like ECACC will only continue to grow.

References

- 1. ECACC Handbook [sigmaaldrich.com]

- 2. -ECACC- | ECCO [eccosite.org]

- 3. ECACC | Culture Collections [culturecollections.org.uk]

- 4. gov.uk [gov.uk]

- 5. European Collection of Authenticated Cell Cultures - Wikipedia [en.wikipedia.org]

- 6. European Collection of Authenticated Cell Cultures (ECACC) - The UKBRCN [ukbrcn.org]

- 7. researchgate.net [researchgate.net]

- 8. ECACC Handbook [sigmaaldrich.com]

- 9. Fundamental Techniques in Cell Culture [norecopa.no]

Methodological & Application

Application Note: ECACC Protocol for Thawing Cryopreserved Cell Lines

Introduction

The successful resuscitation of cryopreserved cell lines is fundamental to downstream experimental success. The European Collection of Authenticated Cell Cultures (ECACC) provides standardized protocols to ensure optimal cell viability and recovery post-thaw. This document outlines the recommended procedure for thawing cryopreserved cells, emphasizing rapid yet careful handling to mitigate cellular stress and the toxic effects of cryoprotectants like dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for maintaining cell line integrity and ensuring reproducible experimental outcomes. Some cryoprotectants, such as DMSO, are toxic to cells at temperatures above 4°C, making it essential to thaw cultures quickly and dilute them in culture medium to minimize these toxic effects.[1]

Key Experimental Parameters

A summary of the critical quantitative parameters in the ECACC thawing protocol is provided below. These values are crucial for minimizing cell damage and maximizing viability.

| Parameter | Recommended Value | Notes |

| Water Bath Temperature | 37°C | For mammalian cell lines.[2] The temperature should be appropriate for the specific cell line. |

| Thawing Time | 1-2 minutes | Until only a small amount of ice remains in the vial.[2] Rapid thawing is crucial to minimize cell membrane damage. |

| Centrifugation Speed | 100-150 x g | To pellet cells for removal of cryoprotectant. Higher forces may damage cells.[3] |

| Centrifugation Time | 2-5 minutes | Sufficient to form a cell pellet.[4] |

| Post-Thaw Incubation | 24 hours | Initial incubation period to allow for cell recovery and attachment (for adherent lines).[2] |

Experimental Protocol: Thawing of Cryopreserved Cells

This protocol details the step-by-step methodology for the successful resuscitation of cryopreserved cell lines according to ECACC guidelines.

1. Materials and Reagents

-

Cryopreserved cell line ampoule

-

Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct medium)

-

70% (v/v) isopropanol or ethanol in sterile water[3]

-

Sterile centrifuge tubes (e.g., 15 mL)

-

Sterile pipettes

-

Trypan Blue solution (for viability assessment)

-

Hemocytometer or automated cell counter

2. Equipment

-

Personal Protective Equipment (PPE): sterile gloves, lab coat, safety visor

-

Container for transporting frozen ampoules (e.g., dry ice box or liquid nitrogen dewar)

-

Water bath set to 37°C

-

Microbiological safety cabinet (Class II)

-

Incubator set to the appropriate temperature and CO2 level for the cell line

-

Inverted phase-contrast microscope

-

Centrifuge

3. Procedure

-

Preparation:

-

Retrieval of Ampoule:

-

Wearing appropriate PPE, retrieve the frozen ampoule from liquid nitrogen storage. On rare occasions, ampoules may explode upon warming due to trapped liquid nitrogen.

-

In a microbiological safety cabinet, hold a tissue soaked in 70% alcohol around the cap and turn it a quarter turn to release any trapped liquid nitrogen, then re-tighten.

-

-

Thawing:

-

Quickly transfer the ampoule to the 37°C water bath.

-

Immerse only the lower half of the ampoule to avoid contamination.[2]

-

Thaw for approximately 1-2 minutes, until only a small ice crystal remains. Do not thaw completely.

-

-

Cell Suspension Preparation:

-

Wipe the exterior of the ampoule with 70% alcohol before opening inside the microbiological safety cabinet.

-

Using a sterile pipette, transfer the entire contents of the ampoule into a sterile 15 mL centrifuge tube.

-

Slowly add 5 mL of pre-warmed complete culture medium to the tube dropwise to dilute the cryoprotectant.[2]

-

-

Removal of Cryoprotectant (Recommended):

-

While not always necessary, washing the cells to remove the cryoprotectant is recommended, especially if the cryoprotectant is known to have adverse effects on the specific cell type (e.g., differentiation in the presence of DMSO).[1][3]

-

Centrifuge the cell suspension at 100-150 x g for 2-5 minutes.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in a small volume (e.g., 1-2 mL) of fresh, pre-warmed complete culture medium.

-

-

Cell Counting and Seeding:

-

Perform a viable cell count using the Trypan Blue exclusion method and a hemocytometer or an automated cell counter.

-

Transfer the appropriate volume of the cell suspension to the pre-labelled culture flask to achieve the recommended seeding density as per the cell line data sheet.

-

Add the required volume of fresh, pre-warmed complete culture medium to the flask.

-

-

Incubation and Post-Thaw Care:

-

Place the flask in a humidified incubator at the recommended temperature and CO2 concentration.[2] If using a vented cap flask, ensure it is loosened to allow for gas exchange.

-

Examine the cells microscopically after 24 hours to check for attachment (for adherent cells) and signs of recovery.[2]

-

It is recommended to change the medium after the first 24 hours to remove any residual cryoprotectant and cell debris.

-

Visualized Workflow

The following diagram illustrates the key steps in the ECACC protocol for thawing cryopreserved cell lines.

Caption: Workflow for thawing cryopreserved cells.

References

- 1. Thawing of Frozen Cell Lines [merckmillipore.com]

- 2. Resuscitation of Frozen Cell Lines [m.antpedia.com]

- 3. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]

- 4. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]

- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]

A Step-by-Step Guide to Subculturing ECACC Adherent Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the routine subculture of adherent cell lines obtained from the European Collection of Authenticated Cell Cultures (ECACC). Adherent cells grow as a monolayer attached to a substrate and require periodic passaging to maintain viability and continuous growth. This process, also known as subculturing or passaging, involves detaching the cells from the culture vessel surface, diluting them, and transferring them into a new vessel with fresh growth medium.

I. Introduction

Adherent cell lines will proliferate in vitro until they cover the available surface area or deplete the nutrients in the medium. At this stage, known as confluency, cell growth slows down, and the culture's health can decline if not subcultured. The following protocol outlines the standard procedure for passaging adherent cells, ensuring the maintenance of a healthy and viable cell population for downstream applications. The degree of cell adhesion can vary between cell lines, with most requiring a protease like trypsin to detach them from the flask.

II. Materials and Equipment

Reagents

-

Pre-warmed complete cell culture medium (refer to the specific ECACC cell line data sheet for the correct formulation)[1]

-

Phosphate Buffered Saline (PBS), Calcium and Magnesium-free (Ca²⁺/Mg²⁺-free)[1][2]

-

Trypsin/EDTA solution (e.g., 0.05% or 0.25% Trypsin/EDTA)[1][2]

-

Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor or Fetal Bovine Serum)[1]

-

70% (v/v) alcohol (e.g., isopropanol or ethanol) in sterile water[1][2]

-

Trypan Blue solution (for cell viability assessment)[1]

Equipment

-

Class II Microbiological Safety Cabinet

-

Personal Protective Equipment (sterile gloves, lab coat, safety glasses)

-

Humidified CO₂ Incubator set to the appropriate temperature and CO₂ concentration (typically 37°C and 5% CO₂)

-

Inverted Phase Contrast Microscope

-

Water bath set to 37°C

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Sterile serological pipettes

-

Sterile centrifuge tubes (e.g., 15 mL and 50 mL)

-

Pre-labeled sterile cell culture flasks

-

Pipette aid

-

Micropipettes and sterile tips

-

Waste container for biohazardous materials

III. Experimental Protocol: Subculturing Adherent Cells

This protocol details the process of passaging adherent cells from observation to incubation of the new culture.

1. Preparation and Observation:

-

Pre-warm the required reagents (complete growth medium, PBS, Trypsin/EDTA) in a 37°C water bath.[3][4]

-

Disinfect the biological safety cabinet and all reagent bottles with 70% alcohol before placing them inside.

-

Examine the cell culture flask under an inverted microscope to assess the degree of confluency and check for any signs of contamination.[2] Cells should ideally be passaged when they are in the log phase of growth, typically at 80-90% confluency.[2][5]

2. Aseptic Removal of Media and Washing:

-

Aseptically remove the spent culture medium from the flask using a sterile pipette.[2]

-

Wash the cell monolayer with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual medium and serum, which can inhibit trypsin activity.[2][4] The volume of PBS should be sufficient to cover the cell surface (e.g., 5-10 mL for a T75 flask). Gently rock the flask to ensure the entire surface is washed.

-

Remove and discard the PBS. For strongly adherent cell lines, a second PBS wash may be necessary.

3. Cell Detachment with Trypsin/EDTA:

-

Add a minimal volume of pre-warmed Trypsin/EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T25 flask, 3-5 mL for a T75 flask).[2]

-

Gently tilt the flask to ensure the solution covers the entire cell surface.

-

Incubate the flask at 37°C for 2-10 minutes.[2] The incubation time will vary depending on the cell line's adherence.

-

Observe the cells under the microscope. Once the cells appear rounded and detached, gently tap the side of the flask to dislodge any remaining attached cells. Over-trypsinization can damage cells and should be avoided.[4]

4. Trypsin Inactivation and Cell Collection:

-

Once the cells are detached, add a volume of pre-warmed complete growth medium (containing serum) that is at least equal to the volume of the trypsin solution used. The serum in the medium will inactivate the trypsin.[4] For serum-free cultures, a soybean trypsin inhibitor should be used.[1]

-

Gently pipette the cell suspension up and down several times to create a single-cell suspension and wash any remaining cells from the flask surface.[6]

-

Transfer the cell suspension to a sterile centrifuge tube.

5. Cell Counting and Viability Assessment:

-

Take a small aliquot (e.g., 10-20 µL) of the cell suspension and mix it with an equal volume of Trypan Blue solution.

-

Load the mixture into a hemocytometer or use an automated cell counter to determine the total number of viable cells. Viable cells will exclude the blue dye, while non-viable cells will be stained blue.[6] A cell viability of at least 90% is recommended for subculturing.[7]

6. Centrifugation and Resuspension (Optional but Recommended):

-

To remove the old medium and trypsin, centrifuge the cell suspension at 100-150 x g for 5 minutes.[2][5]

-

Aspirate the supernatant without disturbing the cell pellet.

-

Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

7. Seeding and Incubation:

-

Calculate the volume of the cell suspension required to achieve the desired seeding density in the new culture flasks. The recommended seeding density can be found on the ECACC cell line data sheet.[2]

-

Add the calculated volume of cell suspension to the new, pre-labeled flasks containing the appropriate volume of pre-warmed complete growth medium.

-

Gently rock the flasks to ensure an even distribution of cells.

-

Place the flasks in a humidified incubator at the recommended temperature and CO₂ concentration. If the flask has a vented cap, tighten it. If it has a non-vented cap, leave it slightly loose to allow for gas exchange.[6]

IV. Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for subculturing adherent cells. Note that specific values may vary depending on the cell line and should be optimized accordingly.

Table 1: Recommended Reagent Volumes for Different Flask Sizes

| Flask Size | Surface Area (cm²) | PBS Wash Volume (mL) | Trypsin/EDTA Volume (mL) | Final Medium Volume (mL) |

| T25 | 25 | 3 - 5 | 1 - 2 | 5 - 10 |

| T75 | 75 | 5 - 10 | 3 - 5 | 15 - 25 |

| T175 | 175 | 10 - 15 | 5 - 7 | 30 - 50 |

Table 2: General Seeding Density and Centrifugation Parameters

| Parameter | Recommended Value |

| Typical Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/cm² |

| Centrifugation Speed | 100 - 150 x g |

| Centrifugation Time | 5 minutes |

| Post-resuscitation Seeding Density | Use the mid to upper end of the recommended range[5] |

V. Visualized Workflow and Pathways

The following diagrams illustrate the key workflows in the subculturing process.

References

- 1. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]

- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 3. scribd.com [scribd.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. culturecollections.org.uk [culturecollections.org.uk]

- 6. m.youtube.com [m.youtube.com]